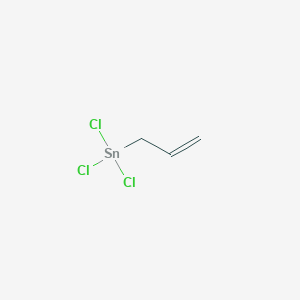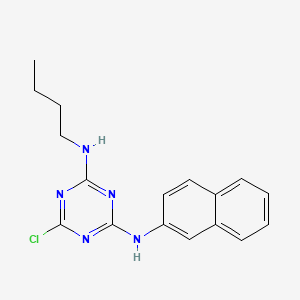![molecular formula C19H20OS2 B14494330 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one CAS No. 65105-78-4](/img/structure/B14494330.png)
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a cyclopentyl ring, which is further connected to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced via nucleophilic substitution reactions using phenylsulfanyl reagents.
Attachment of the Ethanone Group: The ethanone group is attached through acylation reactions, often using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one involves its interaction with molecular targets and pathways. The phenylsulfanyl groups can interact with biological molecules, leading to various effects such as enzyme inhibition or activation. The compound’s structure allows it to participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2,4-Bis(phenylsulfanyl)cyclohexyl]ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-[2,4-Bis(phenylsulfanyl)cyclopropyl]ethan-1-one: Similar structure but with a cyclopropyl ring.
1-[2,4-Bis(phenylsulfanyl)cyclobutyl]ethan-1-one: Similar structure but with a cyclobutyl ring.
Uniqueness
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one is unique due to its specific ring size and the positioning of the phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65105-78-4 |
|---|---|
Formule moléculaire |
C19H20OS2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
1-[2,4-bis(phenylsulfanyl)cyclopentyl]ethanone |
InChI |
InChI=1S/C19H20OS2/c1-14(20)18-12-17(21-15-8-4-2-5-9-15)13-19(18)22-16-10-6-3-7-11-16/h2-11,17-19H,12-13H2,1H3 |
Clé InChI |
AFIQVPHQXUZYTO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(CC1SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



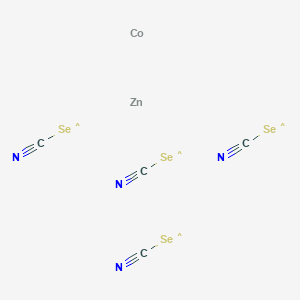
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
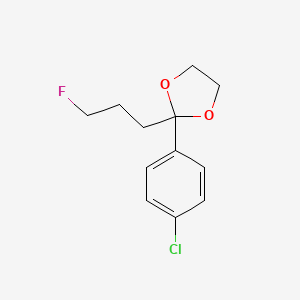
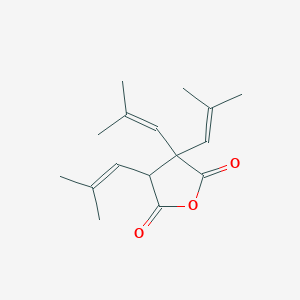
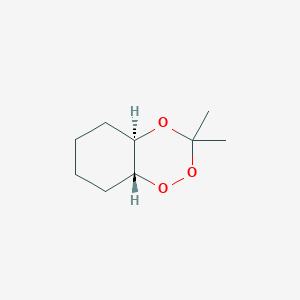
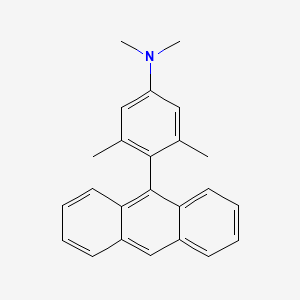

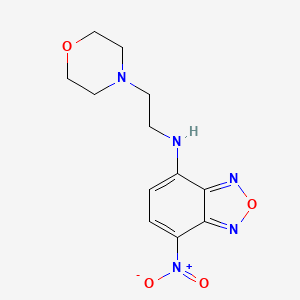
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)

